
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic ring with a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also features 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule includes 1 secondary amide (aliphatic) and 1 tertiary amide (aromatic) .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide, as part of the broader family of sulfonamide-based compounds, has been the focus of significant research attention due to its unique chemical structure and potential for application in various scientific domains. The compound's synthesis and its inclusion in heterocyclic chemistry studies underline its importance in the development of new chemical entities with potential pharmacological applications.
Synthetic Routes and Chemical Reactivity : A notable study by Kiruthika, Nandakumar, and Perumal (2014) highlighted an efficient and straightforward route for synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulfonamides. This research emphasized a two-step protocol involving Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, showcasing the compound's role in synthesizing tri- and tetracyclic heterocycles in a one-pot fashion Kiruthika, S., Nandakumar, A., & Perumal, P. (2014). Organic Letters.
Biological Activity of Sulfonamide Hybrids : Ghomashi et al. (2022) reviewed the biological activities of sulfonamide hybrids, illustrating the significant pharmacological potentials of these compounds, including anti-bacterial, anti-carbonic anhydrase, and anti-tumor activities. The review specifically discussed the advances in designing and developing two-component sulfonamide hybrids, providing a comprehensive overview of the compound's relevance in medicinal chemistry Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.
Antimicrobial and Anticancer Properties
Antimicrobial Activity : The antimicrobial properties of sulfonamide derivatives have been extensively explored. For instance, Al-Said et al. (2010) synthesized novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, which were evaluated for their in vitro anticancer activity, demonstrating the potential utility of these compounds in developing new therapeutic agents Al-Said, M., Ghorab, M., Al-Qasoumi, S. I., El-Hossary, E. M., & Noaman, E. (2010). European Journal of Medicinal Chemistry.
Anticancer Applications : The anticancer applications of quinoline and sulfonamide hybrids have been a subject of significant interest. Solomon and Lee (2011) highlighted quinoline's role as a "parental" compound for synthesizing molecules with medical benefits, particularly noting the effective anticancer activity of certain quinoline-based compounds. This review shed light on the synthetic versatility of quinoline, enabling the generation of a vast array of structurally diverse derivatives with potential anticancer activities Solomon, V., & Lee, H. (2011). Current Medicinal Chemistry.
Mecanismo De Acción
While the specific mechanism of action for “N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMWEQBPSXYPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

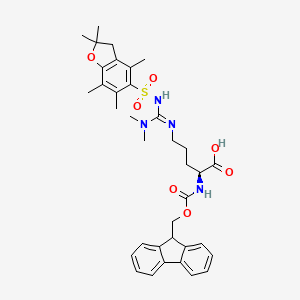
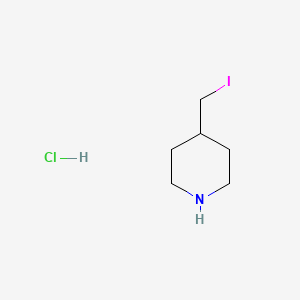

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

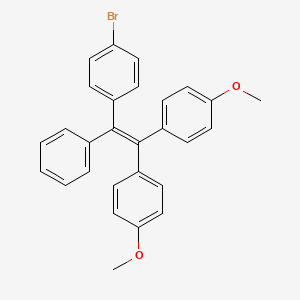
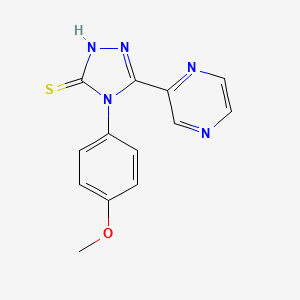
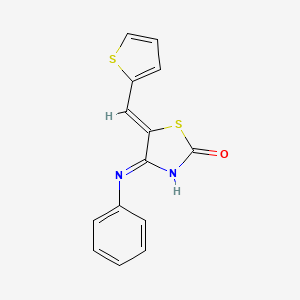

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
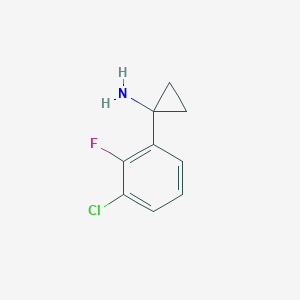
![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)
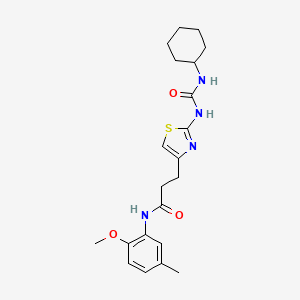
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)